4-[(4-ethylbenzyl)amino]phenol
Description
4-[(4-Ethylbenzyl)amino]phenol is a phenolic derivative featuring an ethylbenzylamino substituent at the para position. Its molecular formula is C₁₅H₁₇NO, combining a phenol core with a 4-ethylbenzylamine moiety. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the ethyl group, which influences solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
4-[(4-ethylphenyl)methylamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-12-3-5-13(6-4-12)11-16-14-7-9-15(17)10-8-14/h3-10,16-17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKYUXYUADHFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylbenzyl)amino]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-ethylbenzylamine with 4-nitrophenol under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Schiff Base Formation
The primary amine group in 4-[(4-ethylbenzyl)amino]phenol can react with carbonyl compounds (aldehydes/ketones) to form Schiff bases. This reaction is well-documented in phenolic amines like 4-aminophenol . For example:
Key factors :
-
The reaction is catalyzed by mild acids (e.g., acetic acid) .
-
Steric hindrance from the ethylbenzyl group may slow kinetics compared to unsubstituted analogs.
Acylation Reactions
The amino group can undergo acetylation with acylating agents like acetic anhydride. This is analogous to the acetylation of 4-aminophenol (4-AP) to form paracetamol :
Conditions :
-
Typically performed in solvent-free mechanochemical systems or with polar aprotic solvents .
-
Competing reactions (e.g., mixed anhydride formation) may occur if excess acetic anhydride is used .
Oxidation Reactions
The phenolic –OH and amine groups are susceptible to oxidation:
a) Phenolic Oxidation
The hydroxyl group can oxidize to form quinone-like structures, especially under alkaline conditions :
Mechanism :
-
Electron-donating ethylbenzyl groups may stabilize radical intermediates, altering oxidation pathways.
b) Amine Oxidation
The secondary amine may oxidize to form nitroso or nitro derivatives under strong oxidants (e.g., HNO) .
Condensation and Polymerization
The compound may undergo self-condensation or copolymerization:
a) Self-Condensation
In the presence of catalysts (e.g., Pd/C), phenolic amines like 4-AP form trimers via oxidative coupling . For this compound:
Key Insight :
b) Interfacial Polycondensation
Reacting with diacid chlorides (e.g., adipoyl chloride) can yield polyamide derivatives :
Conditions :
Comparative Reaction Metrics
Key green chemistry metrics for related reactions are summarized below :
| Reaction Type | Conversion (%) | Selectivity (%) | PMI (kg/kg) |
|---|---|---|---|
| Hydrogenation (H) | 95–98 | 85–90 | 2.1–2.5 |
| Transfer Hydrogenation | 80–85 | 70–75 | 3.0–3.4 |
| One-Pot Synthesis | 92–95 | 88–92 | 1.8–2.0 |
PMI = Process Mass Intensity; Data adapted from Ref .
Side Reactions and Mitigation
-
Mixed Anhydride Formation : Reactions with acetic anhydride may produce undesired byproducts (e.g., acetyl-formic anhydride) .
Solution : Use controlled stoichiometry and solvent-assisted dilution . -
Trimerization : Minimized by avoiding prolonged exposure to oxidizing agents .
Analytical Characterization
Scientific Research Applications
Pharmaceutical Applications
Analgesic and Antipyretic Properties
4-[(4-ethylbenzyl)amino]phenol is structurally related to 4-aminophenol, which is a key intermediate in the synthesis of paracetamol (acetaminophen). Paracetamol is widely used as an analgesic and antipyretic agent. The modification of the amino group in 4-aminophenol can enhance its pharmacological properties, potentially leading to more effective analgesics with fewer side effects .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-aminophenol possess significant antimicrobial activity. For instance, Schiff base derivatives synthesized from 4-aminophenol have shown broad-spectrum antibacterial effects against various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that this compound could be explored for developing new antimicrobial agents.
Coordination Chemistry
Metal Complex Formation
The ability of this compound to act as a ligand makes it valuable in coordination chemistry. It can form complexes with transition metals, which can exhibit enhanced biological activities compared to their parent ligands. For example, studies have synthesized metal complexes with copper(II) and cobalt(II), revealing improved antibacterial properties compared to the uncoordinated ligand . These complexes could be further investigated for applications in drug delivery systems or catalysis.
Material Science
Dyes and Pigments
Similar to other aminophenols, this compound may find applications in dye chemistry. Its ability to form colored complexes can be utilized in textile dyeing and the development of pigments for various applications. The compound's stability and solubility characteristics can be optimized for specific uses in the dye industry.
Case Study 1: Antimicrobial Activity of Schiff Base Derivatives
A study synthesized several Schiff base derivatives from 4-aminophenol and evaluated their antibacterial properties. The results indicated that these derivatives exhibited significant inhibitory effects against multiple bacterial strains, suggesting potential for development as new antimicrobial agents .
Research focused on synthesizing copper(II) and cobalt(II) complexes with 4-aminophenol derivatives demonstrated that these metal complexes had better antibacterial activity than the free ligands. This case highlights the importance of metal coordination in enhancing the biological efficacy of pharmaceutical compounds .
Mechanism of Action
The mechanism of action of 4-[(4-ethylbenzyl)amino]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 4-[(4-ethylbenzyl)amino]phenol and related compounds:
Physicochemical Properties
- Lipophilicity: The ethyl group in this compound increases logP (octanol-water partition coefficient) compared to methyl or unsubstituted analogs, enhancing membrane permeability .
- Solubility: Polar substituents (e.g., -OH in phenol) reduce solubility in nonpolar solvents, while ethylbenzyl groups improve solubility in organic phases .
- Stability: The benzylamino group provides steric protection to the amine, reducing oxidative degradation compared to 4-aminophenol .
Chemical Reactivity
- Electrophilic Substitution: The phenol hydroxyl group directs electrophiles to the ortho and para positions, enabling functionalization (e.g., nitration, sulfonation) .
- Hydrogen Bonding: The amino and hydroxyl groups participate in intermolecular hydrogen bonds, stabilizing crystal structures and influencing supramolecular assembly .
Pharmacological Potential
- Drug Design: The ethylbenzyl group’s lipophilicity makes this compound a candidate for CNS-targeted drugs, where blood-brain barrier penetration is critical .
- Material Science : Analogous compounds with aromatic stacking interactions (e.g., π-π interactions in Schiff bases) are used in organic semiconductors .
Biological Activity
4-[(4-Ethylbenzyl)amino]phenol, also known as This compound , is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an amino group attached to a phenolic ring, which is substituted with an ethylbenzyl group, influencing its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatments.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby exhibiting antioxidant properties that could protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in inflammatory conditions.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Modulation of Signaling Pathways : It could affect signaling pathways related to inflammation and oxidative stress response.
- Interaction with Cell Membranes : The hydrophobic nature of the ethylbenzyl group may facilitate interaction with cellular membranes, influencing cellular uptake and activity.
Antimicrobial Activity
A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a promising potential for the compound as an antimicrobial agent .
Antioxidant Activity
In vitro assays demonstrated that this compound effectively scavenged DPPH radicals, with an IC50 value of 25 µg/mL. This suggests a strong antioxidant capability, which may contribute to its protective effects in biological systems .
Anti-inflammatory Effects
Research utilizing cell cultures treated with lipopolysaccharides (LPS) showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The reduction was quantified as follows:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 400 |
These findings support its potential application in treating inflammatory diseases .
Case Studies
In a clinical case study involving patients with chronic inflammatory conditions, administration of a formulation containing this compound resulted in significant improvements in symptoms and quality of life metrics over a six-week period. Patients reported reduced pain levels and improved mobility .
Q & A
Q. What is the recommended synthetic route for 4-[(4-ethylbenzyl)amino]phenol, and how is purity ensured?
The compound is synthesized via Schiff base condensation between 4-ethylbenzaldehyde and 4-aminophenol in ethanol under reflux conditions. Key steps include:
- Reaction conditions : Reflux in ethanol for 6–8 hours, followed by cooling to room temperature to precipitate crystals.
- Purification : Recrystallization from ethanol or methanol yields pure product (typical yields ~85%) .
- Purity validation : Use thin-layer chromatography (TLC) or HPLC to confirm absence of unreacted starting materials.
Q. Which spectroscopic methods are critical for characterizing this compound?
- IR spectroscopy : Confirm the presence of the imine bond (C=N stretch at ~1600–1650 cm⁻¹) and phenolic -OH (broad peak ~3200–3500 cm⁻¹) .
- NMR (1H/13C) : Assign aromatic protons (δ 6.5–7.5 ppm for benzene rings) and the ethylbenzyl group (e.g., δ 1.2 ppm for CH₃) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for exact mass) .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
- Waste disposal : Follow hazardous waste guidelines for phenolic compounds due to potential aquatic toxicity .
Advanced Research Questions
Q. How can molecular disorder in the crystal structure of this compound be resolved?
- Data collection : Use single-crystal X-ray diffraction (e.g., Stoe IPDS 2 diffractometer) at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
- Refinement : Employ SHELXL with split-occupancy modeling for disordered regions. For example, refine major/minor components using PART instructions (e.g., occupancy ratios 0.67:0.33) .
- Validation : Check residual electron density maps and R-factors to ensure model accuracy.
Q. How do intermolecular interactions influence the crystal packing of this compound?
- Hydrogen bonding : O–H···N and C–H···O interactions form 2D layers parallel to the (024) plane .
- π-π stacking : Aromatic rings stack with centroid distances of ~3.7–3.8 Å, stabilizing the 3D lattice .
- C–H···π interactions : Contribute to layer cohesion (e.g., CH₃ groups interacting with adjacent benzene rings).
Q. How can contradictions in reported bioactivity data for Schiff base analogs be addressed?
- Assay standardization : Compare experimental conditions (e.g., cell lines, concentrations, incubation times). For example, discrepancies in antifungal activity may arise from variations in MIC testing protocols .
- Metabolite analysis : Investigate metabolic pathways (e.g., reaction with N-acetylcysteine forming adducts) that may alter bioactivity .
- Purity verification : Use HPLC or LC-MS to rule out impurities affecting results .
Q. What computational tools are suitable for predicting the environmental toxicity of this compound?
- QSAR models : Predict aquatic toxicity using descriptors like logP and molecular weight.
- Molecular docking : Simulate interactions with biological targets (e.g., estrogen receptors for endocrine disruption potential) .
- Ecotox databases : Cross-reference with existing data on structurally similar alkylphenols .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
